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An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylbenzo[d]thiazole-
2(3H)-thione

Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in a wide array of pharmacologically active compounds.[1][2]

Derivatives of this bicyclic system, composed of fused benzene and thiazole rings, exhibit a

remarkable range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[2][3] Within this important class, 4-Methylbenzo[d]thiazole-2(3H)-
thione represents a key molecule, serving both as a potential therapeutic agent and a versatile

intermediate for the synthesis of more complex drug candidates.[4]

The introduction of a methyl group at the 4-position and the presence of a thione functional

group at the 2-position significantly influence the molecule's steric and electronic properties.[4]

A comprehensive understanding of its physicochemical characteristics is therefore not merely

an academic exercise; it is a critical prerequisite for any rational drug design and development

program. These properties govern the molecule's absorption, distribution, metabolism, and

excretion (ADME) profile, as well as its formulation possibilities and potential as a synthetic

building block.

This technical guide provides a detailed examination of the core physicochemical properties of

4-Methylbenzo[d]thiazole-2(3H)-thione. It is designed for researchers, medicinal chemists,
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and drug development professionals, offering not just data, but also the underlying scientific

context, established experimental protocols for verification, and insights into the implications of

these properties for future research.

Molecular Identity and Structure
Accurate identification is the foundation of all chemical and biological studies. The key

identifiers for 4-Methylbenzo[d]thiazole-2(3H)-thione are summarized below.

Property Value

IUPAC Name 4-methyl-1,3-benzothiazole-2(3H)-thione

CAS Number 2268-77-1[5][6][7]

Molecular Formula C₈H₇NS₂[5]

Molecular Weight 181.28 g/mol [5][8]

Canonical SMILES CC1=C2C(=CC=C1)SC(=S)N2[5]

InChI Key JACGKHGTBZGVMW-UHFFFAOYSA-N

Structural Elucidation: The Thiol-Thione Tautomerism
A critical structural feature of this molecule, and its parent 2-mercaptobenzothiazole, is the

existence of tautomerism. While the name "mercaptobenzothiazole" implies a thiol (-SH) group,

extensive spectroscopic and theoretical studies have confirmed that the molecule exists

predominantly in the more stable thione form, characterized by a carbon-sulfur double bond

(C=S) and a proton on the nitrogen atom (N-H).[9][10] This stability is significant, as the thione

form dictates the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Caption: Thiol-Thione tautomerism of the 4-methylbenzothiazole core.

Core Physicochemical Properties
The physicochemical properties of a compound are pivotal in determining its behavior in both

chemical and biological systems. The following table summarizes the known and predicted

properties for 4-Methylbenzo[d]thiazole-2(3H)-thione.
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Property Value / Observation
Significance in Drug
Development

Appearance
White to yellow powder or

crystals

Provides a primary indicator of

material identity and purity.

Melting Point

Not experimentally determined.

The parent compound, 2-

mercaptobenzothiazole, melts

at 177–181 °C.[10]

A sharp melting point is a key

indicator of purity. It also

influences formulation choices,

particularly for solid dosage

forms, and thermal stability.

Boiling Point
308.7 °C at 760 mmHg

(Predicted)[5]

Relevant for purification via

distillation in a manufacturing

setting, although less critical

for a solid compound intended

for pharmaceutical use.

Solubility

Predicted to have low aqueous

solubility. The related 2-amino-

4-methylbenzothiazole is

sparingly soluble in water (<1

mg/mL).[11] Likely soluble in

organic solvents like DMSO,

ethers, and acetone.[12]

Directly impacts bioavailability.

Poor aqueous solubility is a

major challenge in drug

formulation and requires

strategies like salt formation or

advanced delivery systems.[1]

pKa
Not experimentally determined.

The N-H proton is acidic.

Governs the ionization state of

the molecule at physiological

pH, which affects solubility,

membrane permeability, and

binding to biological targets.

LogP (Octanol/Water)

Not experimentally determined.

The analog 2-amino-4-

methylbenzothiazole has a

calculated XLogP3 of 2.4,

suggesting lipophilicity.[1]

A measure of lipophilicity,

which is crucial for predicting

membrane permeability and

oral absorption (ADME

properties). Values in the 1-3

range are often targeted.
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Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is expected to show

characteristic absorption bands corresponding to its functional groups. Key peaks would

include N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), a

strong C=S (thione) stretching vibration (typically 1050-1250 cm⁻¹), and C=C stretching from

the aromatic rings (1450-1600 cm⁻¹).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide clear structural information. Expected

signals include a singlet for the methyl (CH₃) protons (around 2.0-2.5 ppm), several

signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the

benzene ring, and a broad singlet for the N-H proton, which may be exchangeable with

D₂O.[14][15][16]

¹³C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the

aromatic carbons, and a characteristic downfield signal for the thione carbon (C=S), often

observed above 180 ppm.[14][15][16]

UV-Visible Spectroscopy: Due to its conjugated aromatic system, 4-
Methylbenzo[d]thiazole-2(3H)-thione is expected to absorb UV radiation. The spectrum

would likely display strong absorptions corresponding to π → π* electronic transitions of the

benzothiazole ring system.[14][17]

Synthesis and Chemical Reactivity
A common and efficient method for synthesizing the benzothiazole-2-thione scaffold is through

the reaction of the corresponding ortho-substituted aminothiophenol with a source of carbon

disulfide.[4]
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2-Amino-3-methylbenzenethiol

4-Methylbenzo[d]thiazole-2(3H)-thione
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Carbon Disulfide (CS₂)

Click to download full resolution via product page

Caption: General synthetic pathway for 4-Methylbenzo[d]thiazole-2(3H)-thione.

The primary sites of reactivity on the molecule are the nucleophilic sulfur of the thione group

and the acidic proton on the nitrogen. These sites allow for reactions such as S-alkylation and

N-alkylation, making the compound a valuable building block for creating a library of derivatives

for structure-activity relationship (SAR) studies.[4][10] The methyl group at the 4-position

introduces steric hindrance and can electronically influence the reactivity of the adjacent

aromatic ring.[4]

Experimental Protocols for Physicochemical
Determination
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following

are established methodologies for determining the key physicochemical properties discussed.

A. Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[18]

Methodology:

Preparation: Add an excess amount of solid 4-Methylbenzo[d]thiazole-2(3H)-thione to a

series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-

buffered saline pH 7.4, ethanol).

Equilibration: Seal the vials and place them in a shaking incubator set to a constant

temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to
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ensure equilibrium is reached.

Separation: After equilibration, centrifuge the vials to pellet the excess solid.

Sampling: Carefully withdraw an aliquot of the clear supernatant.

Filtration: Filter the aliquot through a suitable low-binding syringe filter (e.g., 0.22 µm PVDF).

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of

the dissolved compound using a validated analytical method, such as High-Performance

Liquid Chromatography with UV detection (HPLC-UV).

Add Excess Solid to Solvent

Agitate at Constant Temp 
 (24-48h to reach equilibrium)

Centrifuge to Pellet 
 Undissolved Solid

Withdraw Supernatant

Filter Aliquot 
 (e.g., 0.22 µm filter)

Quantify Concentration 
 (e.g., HPLC-UV)

Click to download full resolution via product page
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Caption: Workflow for the Shake-Flask Solubility Determination Method.

B. Melting Point Determination (Capillary Method)
This standard technique provides a quick and reliable measure of a crystalline solid's purity.[18]

Methodology:

Sample Preparation: Ensure the sample is pure and completely dry. Finely crush a small

amount of the crystals.

Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one

end) to a height of 2-3 mm.

Measurement: Place the capillary tube into the heating block of a melting point apparatus.

Heating: Heat rapidly to approximately 15°C below the expected melting point, then reduce

the heating rate to 1-2°C per minute for an accurate measurement.

Observation: Record the temperature at which the first drop of liquid appears and the

temperature at which the entire sample becomes a clear liquid. This range is the melting

point.

C. pKa Determination (Potentiometric Titration)
This method accurately determines the acid dissociation constant by monitoring pH changes

during titration.[18]

Methodology:

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable

solvent system (often a co-solvent like methanol/water or DMSO/water is required for

compounds with low aqueous solubility).

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH

electrode and a magnetic stirrer.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments using a burette.

Data Collection: Record the pH of the solution after each addition of the titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-

equivalence point, which can be determined from the first derivative of the titration curve.

Implications for Research and Drug Development
The physicochemical profile of 4-Methylbenzo[d]thiazole-2(3H)-thione provides critical

guidance for its application in drug discovery.

Lipophilicity and Solubility: The predicted lipophilicity (high LogP) and low aqueous solubility

suggest that while the molecule may readily cross cell membranes, it will likely present

formulation challenges.[1] Researchers should anticipate the need for solubility-

enhancement techniques for in vivo studies.

Chemical Reactivity: The presence of the acidic N-H proton and the thione group provides

clear handles for synthetic modification. This allows for the creation of derivative libraries to

explore structure-activity relationships (SAR) and optimize for potency, selectivity, and

improved physicochemical properties.[4]

Scaffold Potential: As a derivative of the benzothiazole core, this molecule is an excellent

starting point for programs targeting a wide range of diseases.[2] Its established synthetic

routes and potential for chemical diversification make it an attractive scaffold for generating

novel intellectual property.

In conclusion, 4-Methylbenzo[d]thiazole-2(3H)-thione is a compound of significant interest,

backed by the proven biological relevance of its core scaffold. A thorough understanding and

experimental validation of its physicochemical properties are essential first steps for any

research program aiming to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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